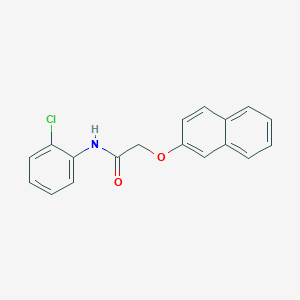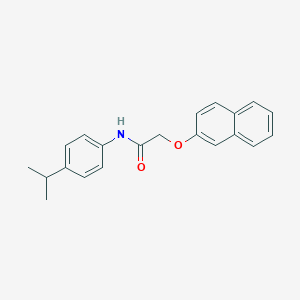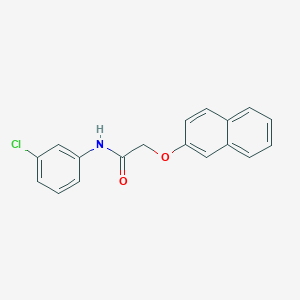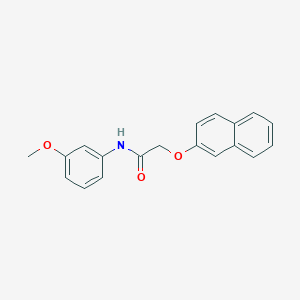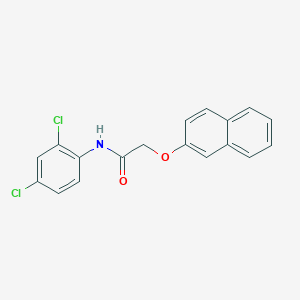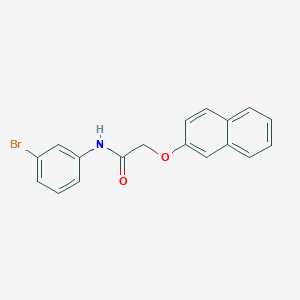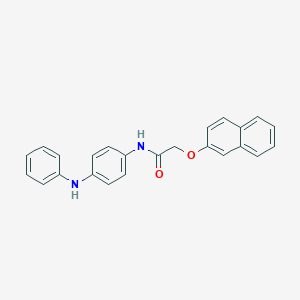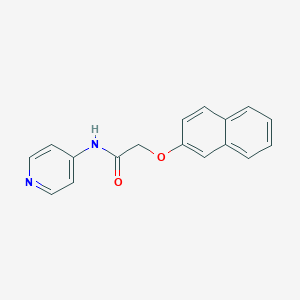![molecular formula C22H14FNO3 B398727 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE](/img/structure/B398727.png)
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group attached to a fluorinated phenyl ring, which is further connected to a chromenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Another coumarin derivative with similar structural features.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A coumarin derivative with fluorine atoms, known for its anticancer properties.
Uniqueness
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is unique due to its specific combination of a fluorinated phenyl ring and a chromenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H14FNO3 |
|---|---|
Molecular Weight |
359.3g/mol |
IUPAC Name |
2-fluoro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FNO3/c23-19-10-3-2-9-17(19)21(25)24-16-8-5-7-14(12-16)18-13-15-6-1-4-11-20(15)27-22(18)26/h1-13H,(H,24,25) |
InChI Key |
QMRAYVQAQAPXGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


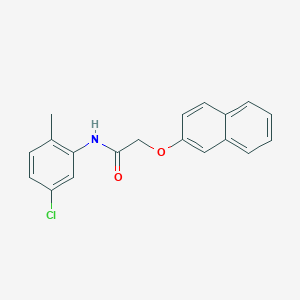
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B398649.png)
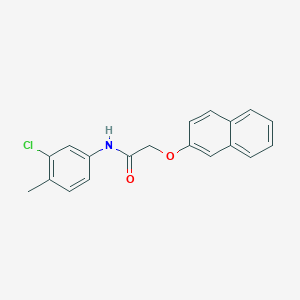
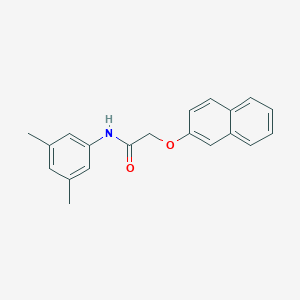

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B398653.png)
